molecular formula C12H16FN3S B5742095 4-(4-fluorophenyl)-N-methylpiperazine-1-carbothioamide

4-(4-fluorophenyl)-N-methylpiperazine-1-carbothioamide

Cat. No.: B5742095
M. Wt: 253.34 g/mol
InChI Key: IPKFLOCCADZSHZ-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-methylpiperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the piperazine ring, which is further connected to a carbothioamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-methylpiperazine-1-carbothioamide typically involves the reaction of 4-fluoroaniline with N-methylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Step 1: 4-fluoroaniline is reacted with N-methylpiperazine in the presence of a base such as sodium hydroxide.

    Step 2: The resulting intermediate is then treated with carbon disulfide to form the carbothioamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-methylpiperazine-1-carbothioamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(4-fluorophenyl)-N-methylpiperazine-1-carbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-methylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluorophenyl isocyanate
  • 4-fluoroamphetamine
  • 4-fluoromethamphetamine

Uniqueness

4-(4-fluorophenyl)-N-methylpiperazine-1-carbothioamide is unique due to its specific combination of a fluorophenyl group, piperazine ring, and carbothioamide group. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-methylpiperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3S/c1-14-12(17)16-8-6-15(7-9-16)11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKFLOCCADZSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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